molecular formula C11H16BNO2 B1319990 (3-(Piperidin-1-yl)phenyl)boronic acid CAS No. 634905-21-8

(3-(Piperidin-1-yl)phenyl)boronic acid

Cat. No.: B1319990
CAS No.: 634905-21-8
M. Wt: 205.06 g/mol
InChI Key: JKXVWJCIIFBENM-UHFFFAOYSA-N
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Description

(3-(Piperidin-1-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids It features a phenyl ring substituted with a piperidin-1-yl group and a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Piperidin-1-yl)phenyl)boronic acid typically involves the following steps:

    Borylation Reaction: The introduction of the boronic acid group can be achieved through a borylation reaction. This often involves the use of a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.

    Substitution Reaction: The piperidin-1-yl group can be introduced via a substitution reaction. This may involve the use of a piperidine derivative and appropriate reaction conditions to ensure the substitution occurs at the desired position on the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale borylation and substitution reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding boronic esters or boronic acids.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.

    Substitution: The compound can participate in substitution reactions, where the piperidin-1-yl group or the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halides or nucleophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Boronic esters or boronic acids.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

(3-(Piperidin-1-yl)phenyl)boronic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: The compound can be used in the development of boron-containing drugs and as a tool in biochemical studies.

    Industry: The compound is utilized in the production of advanced materials, such as polymers and sensors, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-(Piperidin-1-yl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical processes. The piperidin-1-yl group may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

    Phenylboronic acid: Lacks the piperidin-1-yl group, making it less versatile in certain applications.

    (4-(Piperidin-1-yl)phenyl)boronic acid: Similar structure but with the piperidin-1-yl group at a different position, which can affect its reactivity and binding properties.

    (3-(Morpholin-4-yl)phenyl)boronic acid: Contains a morpholin-4-yl group instead of a piperidin-1-yl group, leading to different chemical and biological properties.

Uniqueness: (3-(Piperidin-1-yl)phenyl)boronic acid is unique due to the presence of both the piperidin-1-yl group and the boronic acid group, which confer distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

(3-piperidin-1-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO2/c14-12(15)10-5-4-6-11(9-10)13-7-2-1-3-8-13/h4-6,9,14-15H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXVWJCIIFBENM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591925
Record name [3-(Piperidin-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634905-21-8
Record name [3-(Piperidin-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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